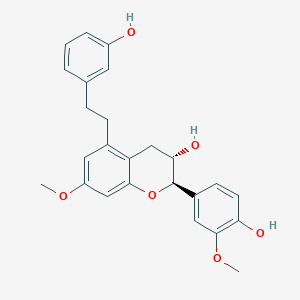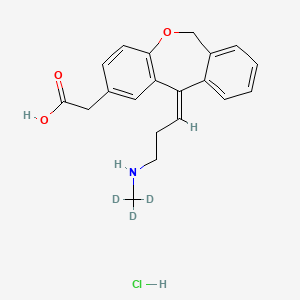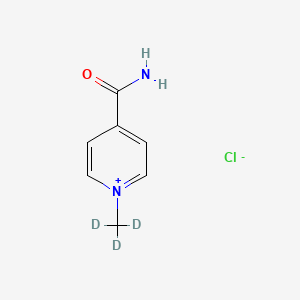
1-Methyl-d3 Isonicotinamide Chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Methyl isonicotinamide-d3 (chloride) is a deuterated analog of 1-Methyl isonicotinamide chloride. This compound is often used in scientific research as a reference material due to its stable isotopic labeling. The deuterium atoms replace the hydrogen atoms in the methyl group, which can be useful in various analytical techniques, including mass spectrometry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl isonicotinamide-d3 (chloride) typically involves the deuteration of 1-Methyl isonicotinamide. The process can be summarized as follows:
Deuteration of 1-Methyl isonicotinamide: This step involves the replacement of hydrogen atoms in the methyl group with deuterium atoms. This can be achieved using deuterated reagents such as deuterated methyl iodide (CD3I) in the presence of a base like potassium carbonate (K2CO3).
Formation of the Chloride Salt: The deuterated 1-Methyl isonicotinamide is then reacted with hydrochloric acid (HCl) to form the chloride salt.
Industrial Production Methods
Industrial production methods for 1-Methyl isonicotinamide-d3 (chloride) are similar to laboratory synthesis but are scaled up to meet demand. The process involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity.
化学反应分析
Types of Reactions
1-Methyl isonicotinamide-d3 (chloride) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: It can be reduced to form the corresponding amine.
Substitution: The chloride ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Corresponding amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
1-Methyl isonicotinamide-d3 (chloride) has a wide range of applications in scientific research:
Chemistry: Used as a reference material in mass spectrometry for the analysis of complex mixtures.
Biology: Employed in studies involving metabolic pathways and enzyme kinetics.
Medicine: Investigated for its potential therapeutic effects and as a biomarker in clinical studies.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 1-Methyl isonicotinamide-d3 (chloride) involves its interaction with various molecular targets and pathways. The deuterated compound can be used to trace metabolic pathways and study enzyme kinetics due to its stable isotopic labeling. It can also interact with specific receptors and enzymes, influencing their activity and function.
相似化合物的比较
Similar Compounds
1-Methyl isonicotinamide chloride: The non-deuterated analog of 1-Methyl isonicotinamide-d3 (chloride).
Isonicotinamide: An isomeric analogue of nicotinamide and a metabolite of isonicotinic thioamide.
Uniqueness
1-Methyl isonicotinamide-d3 (chloride) is unique due to its stable isotopic labeling, which makes it particularly useful in analytical techniques such as mass spectrometry. The presence of deuterium atoms provides distinct advantages in tracing metabolic pathways and studying enzyme kinetics compared to its non-deuterated analogs.
属性
分子式 |
C7H9ClN2O |
|---|---|
分子量 |
175.63 g/mol |
IUPAC 名称 |
1-(trideuteriomethyl)pyridin-1-ium-4-carboxamide;chloride |
InChI |
InChI=1S/C7H8N2O.ClH/c1-9-4-2-6(3-5-9)7(8)10;/h2-5H,1H3,(H-,8,10);1H/i1D3; |
InChI 键 |
NCSYUVDQJSKXQH-NIIDSAIPSA-N |
手性 SMILES |
[2H]C([2H])([2H])[N+]1=CC=C(C=C1)C(=O)N.[Cl-] |
规范 SMILES |
C[N+]1=CC=C(C=C1)C(=O)N.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


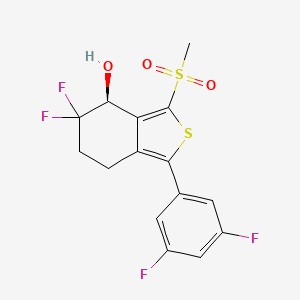
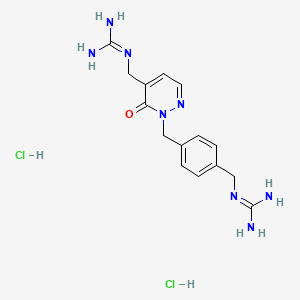
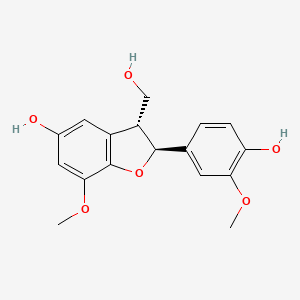
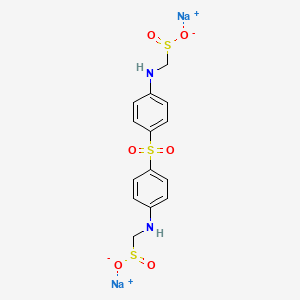
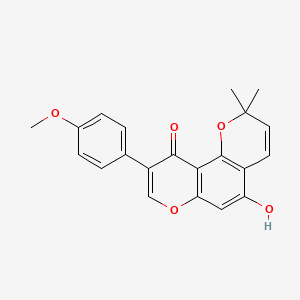
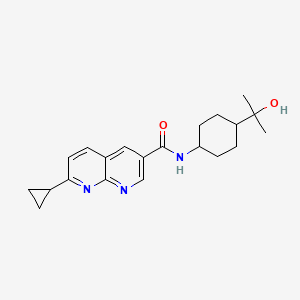
![[(E,3R,4R,5S,6R,9S,10S,11S)-4-acetyloxy-11-[(2S,4E,6R,8R,10E,12S,15R,16R,17R,18R,20E,22E)-16,18-dihydroxy-6,12-dimethoxy-8,11,15,17-tetramethyl-24-oxo-1-oxacyclotetracosa-4,10,20,22-tetraen-2-yl]-1-[formyl(methyl)amino]-10-hydroxy-3,5,9-trimethyldodec-1-en-6-yl] (2S)-2-(dimethylamino)propanoate](/img/structure/B12411237.png)

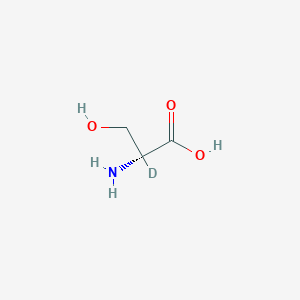
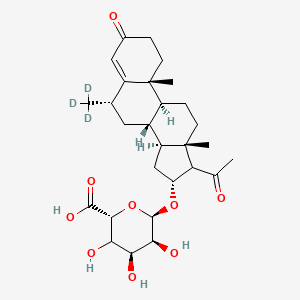
![2-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]-N-[2-(4-sulfamoylphenyl)ethyl]benzamide](/img/structure/B12411254.png)

